[1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
描述
属性
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClN7O/c28-22-10-12-23(13-11-22)35-26-24(31-32-35)25(29-18-30-26)33-14-16-34(17-15-33)27(36)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCNODGHSFIYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Mode of Action
Generally, compounds of this class interact with their targets by binding to the active site, thereby inhibiting the function of the target protein. The specific interactions and resulting changes would depend on the nature of the target protein.
Biochemical Pathways
Compounds of the [1,2,4]triazolo[4,5-d]pyrimidine class have been found to inhibit Janus kinases, which play a crucial role in signal transduction for a variety of cytokines and growth factors. Inhibition of these kinases can affect multiple downstream pathways, including the JAK-STAT signaling pathway.
生物活性
The compound [1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a biphenyl moiety linked to a piperazine ring and a triazolopyrimidine structure. The presence of chlorine and various nitrogen atoms suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer), with IC50 values ranging from 193.93 µg/mL to 274.60 µg/mL .
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Compounds containing the triazole and pyrimidine moieties have been reported to exhibit antimicrobial properties. Specifically, derivatives similar to this compound have shown efficacy against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 500 to 1000 µg/mL .
The proposed mechanism of action for the anticancer activity includes inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies have demonstrated that certain derivatives exhibit selective inhibition of CDK2 and CDK4 with IC50 values less than 1 µM . This selectivity is significant as it minimizes off-target effects on normal cells.
Case Studies
A recent study evaluated the biological activity of several derivatives of triazolopyrimidine compounds in vivo. The results indicated that these compounds could significantly reduce tumor size in xenograft models while exhibiting low toxicity profiles .
Another investigation focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the biphenyl moiety could enhance or diminish biological activity. For example, introducing electron-withdrawing groups like chlorine improved anticancer efficacy against specific cell lines .
科学研究应用
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives containing the triazolo[4,5-d]pyrimidine scaffold. For instance, compounds similar to [1,1'-biphenyl]-4-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone have shown promising activity against various cancer cell lines. The effectiveness of these compounds can be attributed to their ability to inhibit specific signaling pathways involved in tumor growth and proliferation.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 12.5 | EGFR inhibition |
| B | HCT-116 | 10.0 | PI3K pathway |
| C | PC-3 | 15.0 | Apoptosis induction |
Antimicrobial Properties
The compound also exhibits antimicrobial properties. Research indicates that derivatives with similar structural features have been evaluated for their efficacy against various pathogens. The presence of the triazole ring is particularly significant as it is known to enhance antifungal activity.
Neuroprotective Effects
Emerging research suggests that compounds with a similar framework may possess neuroprotective effects. Studies involving models of neurodegenerative diseases have indicated that such compounds can mitigate oxidative stress and provide protection against neuronal damage.
Case Study 1: Anticancer Evaluation
A study conducted by researchers at a prominent university synthesized several derivatives based on the triazolo[4,5-d]pyrimidine structure. The most active compound demonstrated an IC50 value of 10 µM against HCT-116 cells, indicating significant potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives were screened against a panel of bacterial strains. The results showed that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 5 µg/mL against Staphylococcus aureus, suggesting strong antimicrobial potential .
相似化合物的比较
Comparison with Structural Analogs
Substituent Variations in Triazolopyrimidine Derivatives
The compound’s closest analog, {4-[3-(4-Methylphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl]-1-Piperazinyl}[4-(Trifluoromethyl)Phenyl]Methanone (Compound A, ), differs in two key substituents:
- Triazole substituent : 4-Methylphenyl (electron-donating) vs. 4-Chlorophenyl (electron-withdrawing).
- Aryl methanone group: 4-Trifluoromethylphenyl (strongly electron-withdrawing) vs. biphenyl (neutral, π-π stacking capable).
Key Implications :
- The 4-chlorophenyl group in the target compound may enhance electrophilic interactions compared to the methyl group in Compound A.
- The biphenyl system offers extended aromaticity for target binding, whereas the trifluoromethyl group in Compound A increases hydrophobicity and metabolic stability .
Table 1: Substituent Comparison
Piperazine-Linked Methanone Derivatives
Another analog, (4-((5-Chloro-4-((2-(5-Methyl-1H-1,2,4-Triazol-3-yl)Phenyl)Amino)Pyrimidin-2-yl)Amino)Phenyl)(4-Methylpiperazin-1-yl)Methanone (Compound B, ), shares the piperazine-methanone scaffold but differs in:
- Core heterocycle : Pyrimidine with a triazole side chain vs. triazolopyrimidine fused ring.
- Substituents : Chloro and methyl groups on pyrimidine vs. chloro and biphenyl in the target compound.
Key Implications :
Bioactivity and Pharmacological Potential
- Triazolopyrimidines are frequently explored as kinase inhibitors (e.g., JAK2, EGFR) due to their ATP-competitive binding .
- The biphenyl group in the target compound aligns with trends in oncology drug design, where extended aromatic systems improve binding to deep hydrophobic pockets .
Table 2: Inferred Pharmacological Properties
准备方法
Multicomponent Condensation Approach
A high-yielding route involves the reaction of 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and malononitrile in dimethylformamide (DMF) with triethylamine (0.25 mol) at 120°C for 10 hours (Table 1). The mechanism proceeds via nucleophilic activation of aldehyde, Michael addition, and intramolecular cyclization (Figure 1).
Table 1: Optimization of Triazolopyrimidine Synthesis Conditions
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | Et₃N | 120 | 10 | 82 |
| 2 | EtOH | K₂CO₃ | 80 | 12 | 17 |
| 3 | Toluene | None | 120 | 10 | 0 |
Cyclization of Pyrimidine Precursors
Alternative methods employ 4,6-dichloro-2-propylpyrimidine-5-amine reacting with 4-chlorophenylhydrazine in ethanol under reflux (48 h), followed by sodium nitrite-mediated cyclization in acetic acid (0–5°C, 1 h) to yield the triazolo[4,5-d]pyrimidine scaffold. This route achieves 78% yield with regioselective chlorophenyl incorporation.
Functionalization with Piperazine
Reductive Amination Strategy
The triazolopyrimidine core (1.0 equiv) undergoes reductive amination with N-Boc-piperazine (1.1 equiv) in methanol using sodium cyanoborohydride (NaCNBH₃) at 0°C–25°C for 8 hours. Boc-deprotection with trifluoroacetic acid (TFA) in dichloromethane affords the secondary amine intermediate (85% yield).
Key Reaction Parameters:
- Solvent: Methanol
- Temperature: 0°C → 25°C (gradual warming)
- Catalyst: Acetic acid (0.1 equiv)
Nucleophilic Substitution
Alternatively, 7-chloro-triazolo[4,5-d]pyrimidine reacts with piperazine (3.0 equiv) in acetonitrile at 80°C for 24 hours, achieving 74% substitution at the C7 position. Excess piperazine ensures complete displacement of chloride.
Incorporation of the Biphenyl-4-yl Methanone Group
Friedel-Crafts Acylation
Acylation of the piperazine nitrogen employs biphenyl-4-carbonyl chloride (1.2 equiv) in dichloromethane with aluminum chloride (AlCl₃, 1.5 equiv) at 0°C. The reaction proceeds via electrophilic aromatic substitution, yielding the methanone-linked product (68% yield).
Suzuki-Miyaura Coupling
For enhanced regiocontrol, a palladium-catalyzed cross-coupling strategy is employed:
- Synthesis of 4-bromo-N-(piperazinyl)benzamide precursor.
- Reaction with phenylboronic acid (1.5 equiv) under Pd(PPh₃)₄ catalysis (5 mol%) in dioxane/H₂O (3:1) at 100°C (12 h).
Table 2: Comparative Analysis of Coupling Methods
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts | AlCl₃ | 68 | 92 |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 81 | 98 |
Final Assembly and Purification
The convergent synthesis concludes with coupling the triazolopyrimidine-piperazine intermediate to the biphenyl-methanone segment via amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF facilitate this step (72% yield). Final purification via silica gel chromatography (ethyl acetate/hexane, 1:3) ensures >99% purity.
Analytical Characterization
常见问题
Q. Methodological Insight :
- The triazolopyrimidine-piperazine linkage likely requires nucleophilic substitution (e.g., SNAr) under anhydrous conditions with DMF as solvent .
- The biphenyl group may be introduced via Suzuki-Miyaura coupling using Pd catalysts .
Advanced: How can researchers optimize the synthetic route to improve yield and purity?
Q. Key Challenges :
- Multi-step synthesis risks side reactions (e.g., triazole ring isomerization).
- Purification of intermediates with polar functional groups (e.g., piperazine).
Q. Optimization Strategies :
- Stepwise coupling : Prioritize forming the triazolopyrimidine-piperazine fragment before introducing the biphenyl group to reduce steric hindrance .
- Catalyst selection : Use Pd/C or CuI for coupling reactions to enhance regioselectivity .
- Purification : Employ gradient column chromatography (hexane/EtOAc) for intermediates and recrystallization (DMF/EtOH) for the final product .
Basic: What analytical techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy :
- H NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm) .
- C NMR: Confirm carbonyl (C=O, ~170 ppm) and triazolopyrimidine carbons .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., Cl substituent) .
- X-ray Crystallography : Resolve stereochemistry of the triazolopyrimidine core and piperazine conformation .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs?
Q. Example SAR Insights from Structural Analogs :
| Analog | Modification | Biological Activity | Reference |
|---|---|---|---|
| Compound A () | Piperidine instead of piperazine | Reduced kinase inhibition | |
| Compound B () | 4-Fluorobenzyl vs. 4-chlorophenyl | Improved selectivity for TK targets |
Q. Methodological Recommendations :
- Bioisosteric replacement : Replace the 4-chlorophenyl group with 4-fluorophenyl to assess electronic effects on binding .
- Piperazine substitution : Introduce methyl groups to the piperazine ring to modulate solubility and metabolic stability .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to screen against kinases (e.g., EGFR, VEGFR) due to the triazolopyrimidine core’s nucleotide-mimicking properties .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Solubility Testing : Perform shake-flask method in PBS (pH 7.4) to guide formulation strategies .
Advanced: How can computational methods predict binding modes and pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB: 4S1) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the piperazine-biphenyl interaction in aqueous environments .
- ADMET Prediction : Utilize SwissADME to forecast logP (target < 5), CYP450 inhibition, and blood-brain barrier permeability .
Advanced: How should researchers resolve contradictory data in biological activity across analogs?
Q. Case Example :
- Discrepancy : A piperazine-containing analog () shows strong kinase inhibition, while a piperidine variant () is inactive.
Resolution Strategies : - Conformational Analysis : Compare X-ray/NMR structures to identify rigidity differences in the piperazine/piperidine rings .
- Enzyme Kinetics : Measure and to determine if the analog acts as a competitive inhibitor .
Basic: What safety considerations are critical during synthesis?
- Hazardous Reagents : Dichloromethane (DCM) and Pd/C require use in fume hoods with proper PPE .
- Waste Disposal : Halogenated solvents (e.g., DCM) must be segregated for incineration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
